molecular formula C10H12O2 B8809928 2-Phenyl-1,3-dioxane CAS No. 772-01-0

2-Phenyl-1,3-dioxane

Cat. No.: B8809928
CAS No.: 772-01-0
M. Wt: 164.20 g/mol
InChI Key: LNEMDIUSUQPKIP-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with a phenyl group at the 2-position. Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol) . The compound is synthesized via acid-catalyzed reactions between diols and benzaldehyde derivatives, as demonstrated in the preparation of (2S,4S)-4-(hydroxymethyl)-2-phenyl-1,3-dioxane using benzaldehyde dimethyl acetal and CSA (camphorsulfonic acid) .

Key applications include:

  • Flavoring agent: As part of benzaldehyde glyceryl acetal (FEMA 2129), it contributes to food flavoring .
  • Pharmaceutical intermediates: Derivatives like this compound-2-yl-methyltriazoles are precursors to fungicides such as etaconazole and propiconazole .
  • Polymer chemistry: Used in the synthesis of vitrimers through debenzalation processes .

Properties

CAS No.

772-01-0

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-phenyl-1,3-dioxane

InChI

InChI=1S/C10H12O2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2

InChI Key

LNEMDIUSUQPKIP-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-1,3-dioxane vs. 2-Phenyl-1,3-dioxolane

Property This compound (6-membered) 2-Phenyl-1,3-dioxolane (5-membered)
Ring conformation Chair (phenyl equatorial) Envelope or twisted
Reactivity Stable under oxidative conditions Less stable; oxidizes to ketones
Biological activity Higher fungicidal efficacy in triazole derivatives Moderate activity
Applications Polymer cross-linking , flavoring Limited to small-molecule synthesis

Key Insight : The six-membered dioxane ring enhances conformational stability and resistance to oxidation compared to the five-membered dioxolane, making it preferable for applications requiring robustness .

Substituent Effects on this compound Derivatives

Table 1: Impact of Substituents on Properties
Derivative Substituent(s) Key Properties Applications
5,5-Bis(hydroxymethyl) -OH at C5 Chair conformation; hydrogen bonding enhances crystallinity Polymer precursors
4-(Bromomethyl) -Br at C4 Reactive toward nucleophilic substitution; MW = 257.13 g/mol Pharmaceutical intermediates
5,5-Dimethyl -CH₃ at C5 Increased rigidity; MW = 192.25 g/mol Flavoring stabilizers
5-((4-Bromobenzyl)oxy) -O-(4-Br-benzyl) at C5 Diastereomers with distinct NMR shifts (e.g., δ 7.51–7.43 ppm for aromatic H) Synthetic intermediates

Key Insight : Hydroxymethyl and bromomethyl groups enhance reactivity for polymerization or substitution, while methyl groups improve thermal stability .

Stereochemical and Conformational Variants

  • (2R,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 52.6–53.4°C; distinct NMR signals at δ 4.54 ppm (CH₂) .
  • (2S,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 77.1–78.0°C; NMR δ 3.64 ppm (t, J = 10.7 Hz) .

Key Insight : Stereochemistry significantly affects physical properties and reactivity, with diastereomers showing divergent melting points and spectral profiles .

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